Home > Products > Screening Compounds P87752 > Hydroxynefazodone
Hydroxynefazodone - 98159-82-1

Hydroxynefazodone

Catalog Number: EVT-1580509
CAS Number: 98159-82-1
Molecular Formula: C25H32ClN5O3
Molecular Weight: 486.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxynefazodone is a member of piperazines.
Overview

Hydroxynefazodone is a phenylpiperazine compound that serves as a significant metabolite of the antidepressant nefazodone. It exhibits similar biological activity and has an elimination half-life ranging from 1.5 to 4 hours. Hydroxynefazodone's pharmacological profile suggests its potential role in treating depression, as it retains the therapeutic properties of its parent compound, nefazodone .

Source

Hydroxynefazodone is primarily derived from nefazodone through metabolic processes in the body. As a major metabolite, it is formed when nefazodone undergoes hydroxylation, a reaction that introduces a hydroxyl group into the molecular structure .

Classification

Hydroxynefazodone falls under the category of antidepressants and is classified as a serotonin receptor antagonist. Its structural similarity to nefazodone allows it to engage with similar biological pathways, making it relevant in the context of mood disorders .

Synthesis Analysis

Methods

The synthesis of hydroxynefazodone involves several key steps, primarily focusing on the hydroxylation of nefazodone. This process can be executed using various chemical reactions and reagents.

Technical Details

  1. Hydroxylation Reaction: The primary synthetic route for hydroxynefazodone involves the introduction of a hydroxyl group to nefazodone. Common reagents for this reaction may include oxidizing agents such as hydrogen peroxide or potassium permanganate.
  2. Industrial Production: The industrial synthesis mirrors laboratory methods but is optimized for scale, ensuring high yield and purity through techniques like crystallization and purification .
Molecular Structure Analysis

Structure

Hydroxynefazodone's molecular structure can be represented as follows:

  • Chemical Formula: C17_{17}H20_{20}N2_{2}O
  • Molecular Weight: Approximately 284.36 g/mol

The compound features a phenylpiperazine core with a hydroxyl group attached, which is crucial for its biological activity.

Data

The structural characteristics of hydroxynefazodone include:

  • Melting Point: Not extensively documented but typically falls within ranges seen for similar compounds.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on conditions.
Chemical Reactions Analysis

Reactions

Hydroxynefazodone participates in various chemical reactions that can modify its structure and potentially enhance its pharmacological properties.

Technical Details

  1. Oxidation: Hydroxynefazodone can be oxidized to create different oxidative metabolites using agents like hydrogen peroxide.
  2. Reduction: Under specific conditions, reduction reactions can occur, often utilizing reducing agents such as sodium borohydride.
  3. Substitution Reactions: The compound can undergo substitution reactions involving its phenyl and piperazine rings, which may alter its activity profile .
Mechanism of Action

Hydroxynefazodone's mechanism of action is closely related to its interaction with serotonin receptors, similar to nefazodone.

Process

  1. Serotonin Receptor Interaction: Hydroxynefazodone acts primarily as an antagonist at serotonin receptors, influencing serotonin levels in the brain.
  2. Dopaminergic Activity: It may also exhibit effects on dopaminergic pathways, contributing to its antidepressant effects.

Data

Research indicates that hydroxynefazodone retains significant activity at serotonin receptors comparable to that of nefazodone, suggesting its utility in mood regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme temperatures or light exposure.

Chemical Properties

  • Reactivity: Hydroxynefazodone is reactive under certain conditions, particularly during oxidation or reduction processes.
  • pH Sensitivity: The compound's solubility and stability can be affected by pH levels .
Applications

Hydroxynefazodone has several scientific uses, primarily in medicinal chemistry and pharmacology.

  • Antidepressant Research: Due to its properties as a metabolite of nefazodone, it is studied for potential applications in treating depression without the adverse effects associated with some other antidepressants.
  • Pharmacokinetic Studies: Its metabolic pathways are analyzed to understand better how drugs are processed in the body and their therapeutic efficacy .
Biosynthesis and Metabolic Pathways of Hydroxynefazodone

Hepatic Biotransformation of Nefazodone to Hydroxynefazodone

Nefazodone undergoes extensive first-pass metabolism in the liver, where hydroxylation at the ethyl side chain of its triazolone nucleus yields hydroxynefazodone. This conversion is quantitatively significant, with human studies demonstrating that OH-NEF achieves plasma concentrations approximately 30–40% of the parent compound following oral nefazodone administration [1] [6] [7]. The reaction proceeds via carbon oxidation, introducing a hydroxyl group (-OH) to the terminal carbon of the ethyl moiety (Figure 1).

Table 1: Kinetic Parameters for Hydroxynefazodone Formation in Human Hepatic Systems

Enzyme SourceKm (μM)Vmax (pmol/min/mg)Intrinsic Clearance (Vmax/Km)
Human Liver Microsomes58.2 ± 9.3423 ± 677.27
Recombinant CYP3A461.5 ± 8.7498 ± 548.10
Recombinant CYP2D6>200<5<0.025

The reaction follows classic Michaelis-Menten kinetics, as evidenced by substrate saturation curves showing increased OH-NEF formation with rising nefazodone concentrations [6]. Presystemic metabolism studies confirm that intestinal CYP3A4 contributes significantly to initial hydroxylation, though hepatic metabolism remains predominant [4].

Cytochrome P450 Isoform-Specific Catalytic Mechanisms

The conversion of nefazodone to hydroxynefazodone is catalyzed almost exclusively by cytochrome P450 3A4 (CYP3A4), as demonstrated through three convergent lines of evidence:

  • Correlation Analyses: Metabolism studies using human liver microsomes show strong correlations (r > 0.90; p < 0.001) between OH-NEF formation and CYP3A4 marker activities (testosterone 6β-hydroxylation) [1] [6].
  • Chemical Inhibition: Ketoconazole (a potent CYP3A4 inhibitor) suppresses OH-NEF formation by >90% at 1 μM, whereas inhibitors of CYP2D6 (quinidine) or CYP1A2 (furafylline) show negligible effects [6].
  • Recombinant Enzymes: Only CYP3A4-expressing systems produce significant OH-NEF, with minimal activity observed in CYP2D6, CYP2C9, or CYP2C19 isoforms [1] [6].

CYP3A4 employs a conserved catalytic cycle for this aliphatic hydroxylation (Figure 2):

  • Step 1: Nefazodone binds near the heme iron, displacing a water molecule and inducing a spin shift (low-spin → high-spin iron) that facilitates reduction.
  • Step 2: NADPH-dependent cytochrome P450 reductase transfers an electron (e⁻) to form ferrous heme (Fe²⁺).
  • Step 3: Molecular oxygen (O₂) binds, creating a ferrous-dioxy complex.
  • Step 4: A second e⁻ reduces the complex, yielding ferric peroxoanion (Fe³⁺-O-O⁻).
  • Step 5: Protonation forms ferric hydroperoxo (Fe³⁺-OOH), which undergoes heterolytic cleavage to generate the reactive Compound I (Fe⁴⁺=O porphyrin radical).
  • Step 6: Compound I abstracts a hydrogen atom from the ethyl group, forming a carbon radical that rebounds with hydroxyl (-OH) to yield OH-NEF [5] [9].

The reaction’s regioselectivity (terminal vs. internal hydroxylation) arises from substrate positioning within CYP3A4’s hydrophobic active site, where the ethyl group optimally aligns near the heme iron [9].

Interspecies Variability in Phase I Metabolic Conversion Efficiency

Hydroxynefazodone formation exhibits marked species-dependent differences, impacting the translational relevance of preclinical toxicology data:

Table 2: Interspecies Variability in Nefazodone Hydroxylation Efficiency

SpeciesRelative OH-NEF Formation Rate (%)Primary CYP IsoformNotes
Human100 (Reference)CYP3A4Dominant pathway
Rat65–75CYP3A1Lower catalytic efficiency (Vmax/Km = 4.2)
Dog40–50CYP3A12High competing N-dealkylation
Mouse85–95CYP3A11Similar Km but higher Vmax vs. human

Human liver microsomes exhibit 1.5-fold higher OH-NEF formation rates compared to rats and 2-fold higher rates versus dogs under identical conditions [3] [6]. These differences stem from:

  • Genetic Divergence: Canine CYP3A12 shares only 76% amino acid identity with human CYP3A4, altering substrate access channels.
  • Enzyme Abundance: Hepatic CYP3A expression varies (Human > Rat > Dog), quantified via immunoblotting.
  • Cofactor Dynamics: NADPH-cytochrome P450 reductase activity differs across species, affecting electron transfer rates [3] [6].

Such variability necessitates careful interpretation of in vivo metabolite exposure data from animal models.

Competing Metabolic Routes: Hydroxylation vs. N-Dealkylation Pathways

Nefazodone metabolism bifurcates at two primary competing pathways (Figure 3):

  • Pathway A: Ethyl hydroxylation → hydroxynefazodone (OH-NEF)
  • Pathway B: N-Dealkylation → m-chlorophenylpiperazine (mCPP) + triazoledione (TD)

Kinetic partitioning between these routes depends on:

  • Enzyme Localization: Intestinal CYP3A4 favors hydroxylation (relative bioavailability: 97% proximal vs. 40% lower distal exposure), whereas hepatic metabolism increases mCPP yield [4].
  • Substrate Concentration: At low nefazodone concentrations (<20 μM), hydroxylation dominates (∼70% of metabolites), while N-dealkylation increases to ∼50% at saturating levels (>100 μM) [6].
  • Genetic Polymorphisms: CYP2D6 status influences mCPP clearance but not OH-NEF formation, confirming CYP3A4’s exclusivity in hydroxylation [6] [9].

OH-NEF itself undergoes further metabolism primarily via:

  • Secondary hydroxylation → triazoledione (TD)
  • N-Dealkylation → mCPP

Table 3: Metabolic Fate of Nefazodone and Hydroxynefazodone in Human Systems

PrecursorPrimary MetaboliteFormation Rate (nmol/min/mg protein)Catalyzing Enzyme
NefazodoneHydroxynefazodone (OH-NEF)3.42 ± 0.51CYP3A4
NefazodonemCPP1.89 ± 0.33CYP3A4
HydroxynefazodoneTriazoledione (TD)2.97 ± 0.42CYP3A4
HydroxynefazodonemCPP1.05 ± 0.21CYP3A4

Notably, OH-NEF’s kinetic parameters (Km = 42 μM; Vmax = 210 pmol/min/mg) for TD formation differ from nefazodone’s, suggesting altered binding dynamics after initial hydroxylation [6]. The balance between these competing pathways determines the relative exposure to pharmacologically distinct metabolites: OH-NEF retains serotonin antagonism similar to nefazodone, whereas mCPP exhibits agonist activity with potential neurobehavioral implications [6] [7].

Compound Names in Article:

  • Nefazodone
  • Hydroxynefazodone (OH-NEF)
  • m-Chlorophenylpiperazine (mCPP)
  • Triazoledione (TD)
  • Cytochrome P450 3A4 (CYP3A4)
  • Ketoconazole

Properties

CAS Number

98159-82-1

Product Name

Hydroxynefazodone

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-(1-hydroxyethyl)-4-(2-phenoxyethyl)-1,2,4-triazol-3-one

Molecular Formula

C25H32ClN5O3

Molecular Weight

486.0 g/mol

InChI

InChI=1S/C25H32ClN5O3/c1-20(32)24-27-31(25(33)30(24)17-18-34-23-9-3-2-4-10-23)12-6-11-28-13-15-29(16-14-28)22-8-5-7-21(26)19-22/h2-5,7-10,19-20,32H,6,11-18H2,1H3

InChI Key

VKGQYGXMUUBRBD-UHFFFAOYSA-N

SMILES

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O

Synonyms

hydroxynefazodone

Canonical SMILES

CC(C1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.